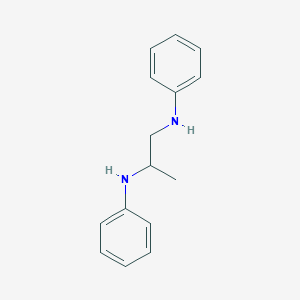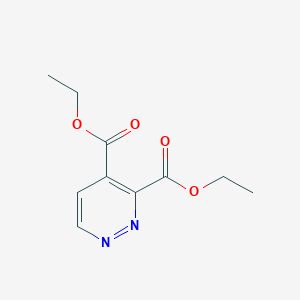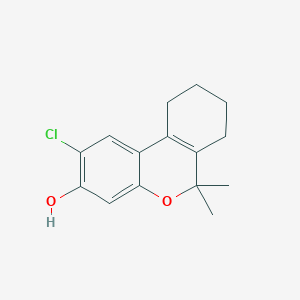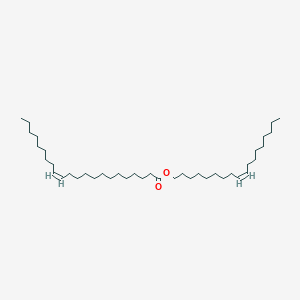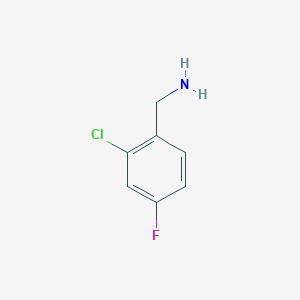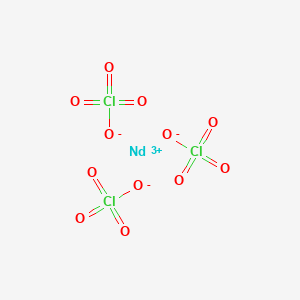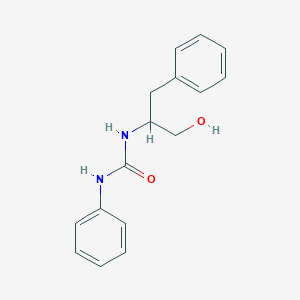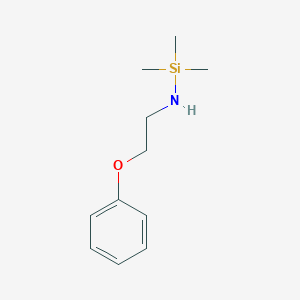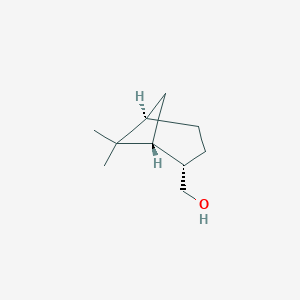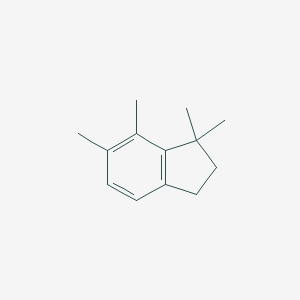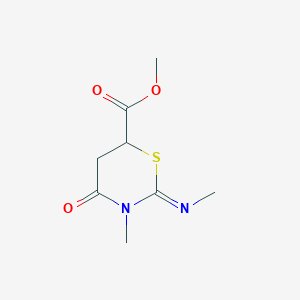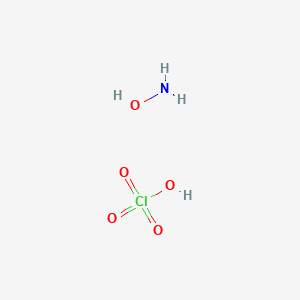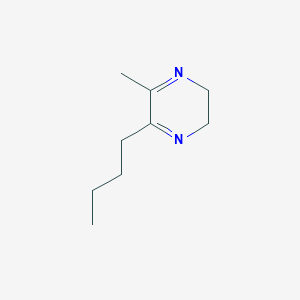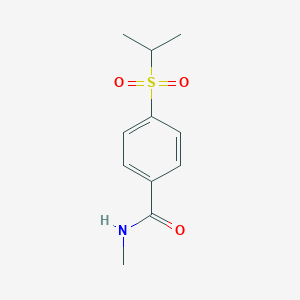
Benzamide, p-(isopropylsulfonyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-(isopropylsulfonyl)-N-methyl-, also known as BISIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in various cellular processes, including gene expression, RNA processing, and DNA repair.
Wissenschaftliche Forschungsanwendungen
Benzamide, p-(isopropylsulfonyl)-N-methyl- has been studied extensively for its potential applications in scientific research. One of the most promising applications of Benzamide, p-(isopropylsulfonyl)-N-methyl- is as a tool for studying the role of PRMTs in various cellular processes. PRMTs are involved in the regulation of gene expression, RNA processing, and DNA repair, and their dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting PRMTs with Benzamide, p-(isopropylsulfonyl)-N-methyl-, researchers can study the specific functions of these enzymes in different cellular processes and identify potential therapeutic targets for disease treatment.
Wirkmechanismus
Benzamide, p-(isopropylsulfonyl)-N-methyl- functions as a competitive inhibitor of PRMTs by binding to the active site of the enzyme. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to the target protein, thereby inhibiting the enzymatic activity of PRMTs. Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low micromolar range.
Biochemische Und Physiologische Effekte
Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Benzamide, p-(isopropylsulfonyl)-N-methyl- inhibits the activity of various PRMT isoforms, including PRMT1, PRMT3, and PRMT5. In vivo studies have shown that Benzamide, p-(isopropylsulfonyl)-N-methyl- can inhibit the growth of cancer cells and reduce the levels of methylated histones, which are involved in the regulation of gene expression. Benzamide, p-(isopropylsulfonyl)-N-methyl- has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, p-(isopropylsulfonyl)-N-methyl- in lab experiments is its specificity for PRMTs. Unlike other methyltransferase inhibitors, such as adenosine dialdehyde (Adox), Benzamide, p-(isopropylsulfonyl)-N-methyl- does not inhibit other methyltransferases, such as histone methyltransferases. This specificity allows researchers to study the specific functions of PRMTs in different cellular processes without interfering with other methyltransferase-dependent pathways. However, one of the limitations of using Benzamide, p-(isopropylsulfonyl)-N-methyl- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Benzamide, p-(isopropylsulfonyl)-N-methyl-. One area of research is the development of more potent and selective PRMT inhibitors based on the structure of Benzamide, p-(isopropylsulfonyl)-N-methyl-. Another area of research is the identification of specific PRMT isoforms that are involved in different cellular processes and diseases. By studying the specific functions of PRMT isoforms, researchers can identify potential therapeutic targets for disease treatment. Finally, there is a need for more in vivo studies to determine the efficacy and safety of Benzamide, p-(isopropylsulfonyl)-N-methyl- and other PRMT inhibitors in animal models of disease.
Synthesemethoden
The synthesis of Benzamide, p-(isopropylsulfonyl)-N-methyl- involves the reaction of N-methylbenzamide with isopropylsulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of Benzamide, p-(isopropylsulfonyl)-N-methyl- as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
18453-18-4 |
|---|---|
Produktname |
Benzamide, p-(isopropylsulfonyl)-N-methyl- |
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-methyl-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)16(14,15)10-6-4-9(5-7-10)11(13)12-3/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
MZNOJHZIELUORG-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
Andere CAS-Nummern |
18453-18-4 |
Synonyme |
p-(Isopropylsulfonyl)-N-methylbenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



